BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-methoxy-5-
(trifluoromethyl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-Methoxy-5-
Compound Name:
(trifluoromethyl)phenol

cat. No.: B1322516

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the aromatic
compound 3-methoxy-5-(trifluoromethyl)phenol, a molecule of interest in synthetic chemistry
and drug discovery. This document is intended for researchers, scientists, and professionals in
drug development, offering a concise reference for the characterization of this compound.

Molecular Structure and Properties

IUPAC Name: 3-methoxy-5-(trifluoromethyl)phenol CAS Number: 349-56-4[1] Molecular
Formula: CsH7F302 InChl Key: DFOFNISQFZKBEY-UHFFFAOYSA-N[1] SMILES:
COC1=CC(=CC(=C1)O)C(F)(F)F[1]

Spectroscopic Data Analysis Workflow

The characterization of 3-methoxy-5-(trifluoromethyl)phenol relies on a suite of
spectroscopic techniques. The general workflow for acquiring and interpreting these data is
outlined below.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset for 3-methoxy-5-(trifluoromethyl)phenol is
not consolidated in a single source, the following tables represent expected values and data
from closely related analogs. This information serves as a predictive guide for researchers
working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons, the methoxy group protons, and the phenolic hydroxyl proton. The
trifluoromethyl group will influence the chemical shifts of the aromatic protons due to its strong
electron-withdrawing nature.

13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique
carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a
characteristic quartet due to C-F coupling.
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Note: Specific experimental data for 3-methoxy-5-(trifluoromethyl)phenol is not readily
available in the public domain. The interpretation of NMR spectra for related compounds, such
as 3-methoxyphenol and compounds with trifluoromethyl groups, can provide valuable insights.

Infrared (IR) Spectroscopy

The IR spectrum of 3-methoxy-5-(trifluoromethyl)phenol is anticipated to exhibit
characteristic absorption bands for the following functional groups:

Expected Wavenumber

Functional Group Description
(cm™)
O-H stretch (phenol) 3200-3600 Broad
C-H stretch (aromatic) 3000-3100 Sharp
C-H stretch (methoxy) 2850-3000 Sharp
C=C stretch (aromatic) 1450-1600 Medium to strong
C-O stretch (phenol) 1200-1260 Strong
C-O stretch (methoxy) 1000-1100 Strong
C-F stretch 1100-1350 Strong, often multiple bands

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments. For 3-methoxy-5-(trifluoromethyl)phenol, the molecular ion peak [M]*
would be expected. Fragmentation patterns would likely involve the loss of the methoxy group
(*OCHB:), the trifluoromethyl group (¢CF3), or other characteristic fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for
reproducibility. While specific protocols for 3-methoxy-5-(trifluoromethyl)phenol are not
published, general procedures for NMR, IR, and MS analysis are outlined below.

General NMR Protocol:
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e Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

¢ Acquire the *H and 3C NMR spectra on a spectrometer (e.g., 400 or 500 MHz), using the
residual solvent peak as an internal reference.

General IR Protocol:

o For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR)
accessory.

» For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
e Record the spectrum over the range of 4000-400 cm~1.
General Mass Spectrometry Protocol (Electron lonization - El):

¢ Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or through a gas chromatograph (GC-MS).

 lonize the sample using a standard electron energy (e.g., 70 eV).
e Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

This document serves as a foundational guide. Researchers are encouraged to acquire and
report complete spectroscopic data for 3-methoxy-5-(trifluoromethyl)phenol to contribute to
the collective chemical knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-methoxy-5-
(trifluoromethyl)phenol: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1322516#spectroscopic-data-nmr-ir-ms-of-3-
methoxy-5-trifluoromethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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